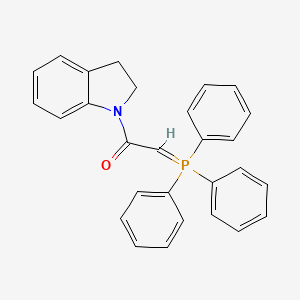![molecular formula C19H32N5O10P B12328708 carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine](/img/structure/B12328708.png)
carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is a chemical compound known for its role as an antiviral agent. It is an enantiomer of Tenofovir, which is widely used in the treatment of HIV and hepatitis B infections. This compound is a nucleotide analogue that inhibits reverse transcriptase, an enzyme crucial for the replication of these viruses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate involves multiple steps. One common method includes the reaction of 6-amino-9H-purine with 1-bromo-2-propanol to form the intermediate compound. This intermediate is then reacted with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The final step involves the reaction with isopropyl dicarbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and methanol are commonly used in the process .
化学反応の分析
Types of Reactions
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the phosphoryl group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the phosphoryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of purine N-oxides, while reduction can yield various reduced purine derivatives .
科学的研究の応用
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of nucleotide analogues and their chemical properties.
Biology: Researchers use this compound to study the mechanisms of viral replication and the inhibition of reverse transcriptase.
Medicine: It is a key component in the development of antiviral drugs for the treatment of HIV and hepatitis B.
作用機序
The mechanism of action of (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate involves the inhibition of reverse transcriptase. This enzyme is essential for the replication of HIV and hepatitis B viruses. The compound mimics natural nucleotides and gets incorporated into the viral DNA, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading .
類似化合物との比較
Similar Compounds
Tenofovir: The parent compound from which (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is derived.
Adefovir: Another nucleotide analogue used in the treatment of hepatitis B.
Lamivudine: A nucleoside analogue used in the treatment of HIV and hepatitis B.
Uniqueness
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is unique due to its specific enantiomeric form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomeric purity enhances its efficacy and reduces potential side effects .
特性
分子式 |
C19H32N5O10P |
|---|---|
分子量 |
521.5 g/mol |
IUPAC名 |
carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C17H28N5O4P.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);2*(H2,2,3,4)/t13?,17-,27?;;/m1../s1 |
InChIキー |
KXQYMLSFFBOSQN-NQGNMFAISA-N |
異性体SMILES |
CC(C)[C@@]1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=O)(O)O.C(=O)(O)O |
正規SMILES |
CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=O)(O)O.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


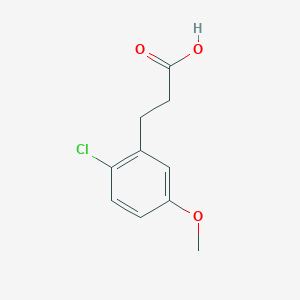
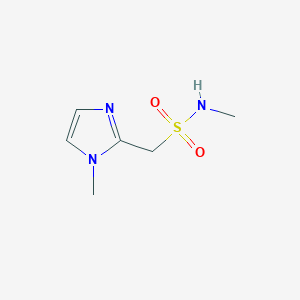
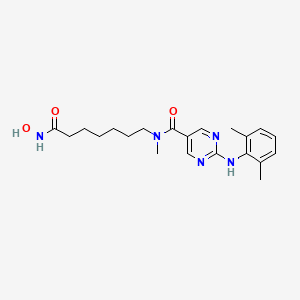
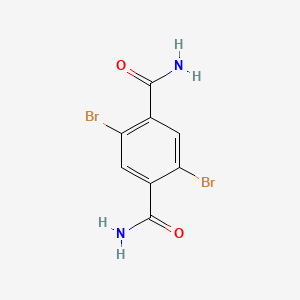
![[(3aR,4R,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate](/img/structure/B12328645.png)
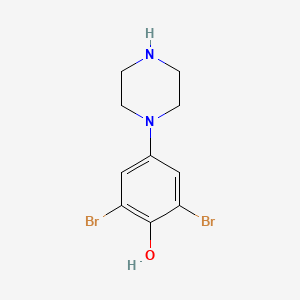
![7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12328653.png)
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12328659.png)
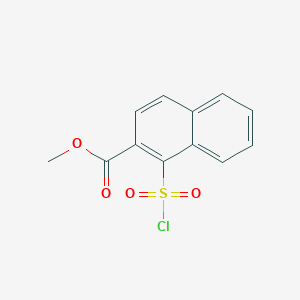
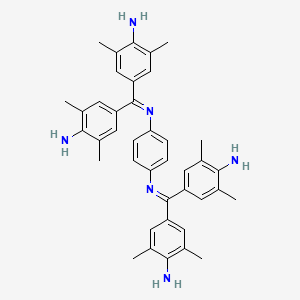
![2-{[(Pyrrolidin-3-yl)methoxy]methyl}quinoline](/img/structure/B12328687.png)
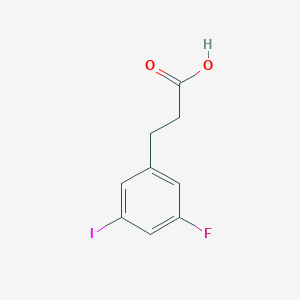
![8a-[3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12328707.png)
